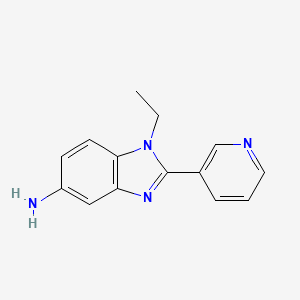
1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine is a heterocyclic compound that features a benzimidazole core substituted with an ethyl group at the first position and a pyridin-3-yl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone to form the benzimidazole ring. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a pyridin-3-yl group.
1-Methyl-2-pyridin-3-ylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Pyridin-3-ylbenzimidazole: Lacks the ethyl substitution at the first position.
Uniqueness: 1-Ethyl-2-pyridin-3-ylbenzimidazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the ethyl and pyridin-3-yl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
1-ethyl-2-pyridin-3-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C14H14N4/c1-2-18-13-6-5-11(15)8-12(13)17-14(18)10-4-3-7-16-9-10/h3-9H,2,15H2,1H3 |
Clé InChI |
RGBRTBPRPAKDDI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N)N=C1C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


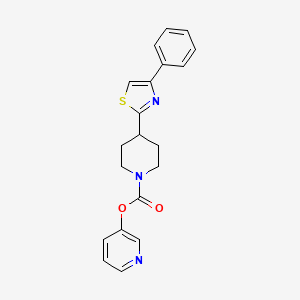
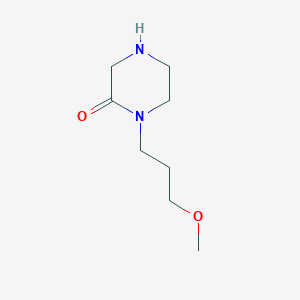
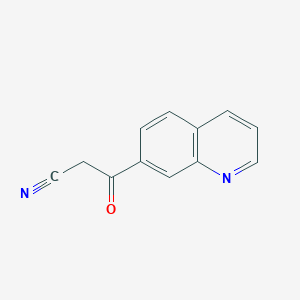
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
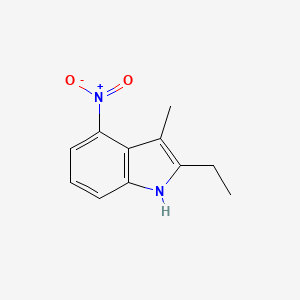
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

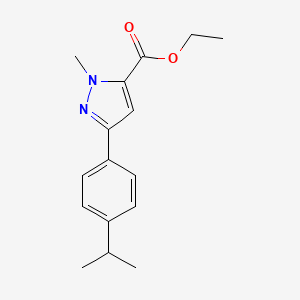

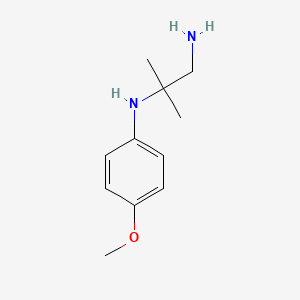

![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)


